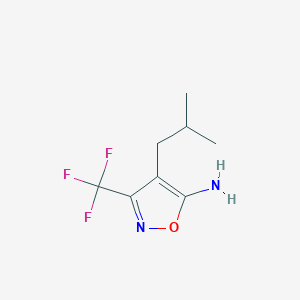

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(2-methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-4(2)3-5-6(8(9,10)11)13-14-7(5)12/h4H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZNTACGHZQNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(ON=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine

The synthesis of this compound typically follows a route involving:

- Formation of the oxazole ring via cyclization or condensation reactions.

- Introduction of the trifluoromethyl group at the 3-position.

- Attachment of the 2-methylpropyl substituent at the 4-position.

- Installation of the amino group at the 5-position of the oxazole ring.

The trifluoromethyl group is generally introduced using trifluoroacetyl halides or related reagents, which facilitate ring closure and functionalization.

Preparation of Key Intermediates: Amidoximes and Cyano Precursors

A crucial intermediate in the synthesis is the amidoxime derivative, which can be prepared from cyano compounds by treatment with hydroxylamine or its salts in the presence of a base such as triethylamine in methanol. This step is performed at temperatures ranging from 0°C to 100°C and is often conducted as a one-pot reaction without isolation of the amidoxime intermediate.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Cyano compound + hydroxylamine hydrochloride + base (e.g., triethylamine) in methanol | Formation of amidoxime intermediate |

| 2 | Temperature: 0–100°C | Reaction proceeds smoothly |

| 3 | One-pot process without workup | Enhances efficiency and safety |

This amidoxime intermediate is then cyclized to form the oxazole ring.

Ring Closure and Introduction of Trifluoromethyl Group

The ring-closing step to form the 1,2-oxazole ring with trifluoromethyl substitution is typically achieved by reacting the amidoxime intermediate with trifluoroacetyl halides such as trifluoroacetyl chloride (TFAC) or trifluoroacetyl fluoride (TFAF). These reagents facilitate the formation of the trifluoromethyl-substituted oxazole ring.

| Reagent | Role | Notes |

|---|---|---|

| Trifluoroacetyl chloride (TFAC) | Provides trifluoromethyl group and promotes ring closure | Requires controlled stoichiometry to minimize excess TFA |

| Trifluoroacetyl fluoride (TFAF) | Alternative to TFAC with similar function | Less corrosive, eco-friendlier option |

The reaction produces trifluoroacetic acid (TFA) as a byproduct, which is corrosive and requires careful removal. Recent advances aim to minimize the amount of TFA formed to simplify purification and reduce environmental impact.

Use of Bases and Catalysts

Bases such as triethylamine are used to neutralize acidic byproducts and facilitate the cyclization. The molar ratio of base to amidoxime is critical and typically ranges from 0.02:1 to 0.3:1, optimized to balance reaction rate and yield.

Phase-transfer catalysts, including tetra-n-butylammonium salts, may be employed to enhance reaction efficiency, especially in heterogeneous systems.

Reaction Conditions and Workup

- The reactions are generally conducted under atmospheric or slightly elevated pressures (0.8 to 20 atm).

- Solvents such as methanol are preferred for their ability to dissolve reactants and facilitate the reaction.

- After reaction completion, the mixture is worked up by aqueous extraction, often with basic or neutral aqueous media.

- Purification methods include crystallization, chromatography, distillation, or sublimation to isolate the pure compound.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Conditions | Comments |

|---|---|---|

| Starting material | Cyano compound | Precursor for amidoxime formation |

| Hydroxylamine source | Hydroxylamine hydrochloride or salt | Converts cyano to amidoxime |

| Base | Triethylamine (or other amines) | Molar ratio base:amidoxime = 0.02–0.3:1 |

| Solvent | Methanol | Common solvent for amidoxime formation |

| Trifluoroacetyl halide | TFAC or TFAF | For trifluoromethyl group introduction |

| Temperature | 0–100 °C | For amidoxime formation and ring closure |

| Pressure | 0.8–20 atm | Atmospheric or slightly elevated pressure |

| Phase-transfer catalyst | Tetra-n-butylammonium salts (optional) | Enhances reaction efficiency |

| Workup | Aqueous extraction, solvent removal, crystallization | Purification steps |

Research Findings and Optimization

- The use of trifluoroacetyl halides in stoichiometric amounts reduces excess trifluoroacetic acid formation, lowering purification complexity and environmental burden.

- One-pot synthesis of amidoxime intermediate followed by ring closure improves safety, reduces reaction time, and increases overall yield.

- Selection of bases and phase-transfer catalysts influences reaction kinetics and product purity.

- Reaction conditions such as temperature and pressure are optimized to balance conversion rates and minimize side products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine is a heterocyclic compound belonging to the oxazole family, characterized by a unique structure that includes both a trifluoromethyl group and a 2-methylpropyl group. This combination imparts distinct chemical properties that make it attractive for various scientific applications, particularly in medicinal chemistry and material science.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. The compound's structure allows it to interact with biological targets, which may inhibit cancer cell proliferation. Preliminary studies have indicated its effectiveness against various cancer cell lines, showcasing promising results in inhibiting tumor growth.

Table: Anticancer Activity of this compound

Material Science

In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical properties can be utilized in the development of new polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Efficacy Evaluation

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of various compounds similar to this compound through a single-dose assay across multiple cancer cell lines. The results indicated significant growth inhibition rates, supporting further investigation into its potential as an effective anticancer drug .

Case Study 2: Synthesis and Characterization

Research on the synthesis of oxazole derivatives has demonstrated that compounds like this compound can be produced through cyclization reactions involving trifluoromethyl-substituted acyl chlorides and amines. The characterization of these compounds via NMR and mass spectrometry confirmed their structural integrity and purity, which is critical for their application in drug design .

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The 1,2-oxazole core distinguishes this compound from analogs with other heterocycles, such as 1,2,4-oxadiazoles or triazoles. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocycle Impact: 1,2-Oxazole (target compound): Offers moderate electron-withdrawing effects and hydrogen-bonding capacity due to the oxygen and nitrogen atoms. Smaller size may improve bioavailability compared to larger heterocycles like triazoles.

Substituent Effects: Trifluoromethyl (-CF₃): Common in the target compound, , and triflusulfuron-methyl. Enhances resistance to oxidative metabolism and hydrophobic interactions .

Physicochemical Properties :

Biological Activity

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine is a heterocyclic compound belonging to the oxazole class, characterized by the presence of both trifluoromethyl and 2-methylpropyl groups. This unique structure contributes to its distinct biological activities, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H11F3N2O |

| Molecular Weight | 202.18 g/mol |

| CAS Number | 1247706-87-1 |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-methylpropylamine with a trifluoromethyl-substituted acyl chloride, followed by cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require bases like triethylamine and an inert atmosphere to prevent unwanted side reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain oxazole derivatives demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Neuropharmacology

The compound's structural features may also position it as a candidate for neuropharmacological studies. Its ability to penetrate the blood-brain barrier could make it useful in developing treatments for neurodegenerative diseases or neuroinflammation .

Case Studies and Research Findings

- Antibacterial Activity : A study investigated various oxazole derivatives for their antibacterial properties, revealing that modifications in the chemical structure significantly influenced activity against MRSA. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance antibacterial efficacy .

- Neuroinflammation Imaging : Recent research on radioligands for neuroinflammation has highlighted the importance of lipophilicity and molecular weight in drug design. Compounds with similar structural motifs have been used in imaging studies to assess neuroinflammation in animal models .

- Enzyme Interaction Studies : In vitro assays have demonstrated that derivatives of oxazole can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-thiazole | Contains thiazole instead of oxazole | Moderate antibacterial activity |

| 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-imidazole | Imidazole ring enhances interaction with biological targets | Potential neuroprotective effects |

Q & A

Basic Question: What are the optimal synthetic routes for 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine, and how can competing side reactions be minimized?

Answer:

The synthesis of this compound typically involves cyclocondensation of a β-ketonitrile precursor with hydroxylamine, followed by functionalization of the oxazole ring. Key considerations include:

- Reagent Selection : Use of trifluoromethylating agents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions to avoid hydrolysis.

- Temperature Control : Maintaining temperatures below 60°C during cyclization to prevent decomposition of the oxazole core.

- Side Reactions : Competing formation of regioisomers can be mitigated by steric directing groups (e.g., bulky substituents like 2-methylpropyl) to favor the 5-amine position.

For validation, monitor reactions via TLC or LC-MS, and purify intermediates via column chromatography using hexane/ethyl acetate gradients .

Basic Question: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are conflicting spectral data resolved?

Answer:

A combination of techniques is required for unambiguous characterization:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl groups show characteristic splitting in ¹⁹F NMR). The 5-amine proton appears as a broad singlet (δ 4.5–5.5 ppm).

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3- vs. 5-substitution) by providing absolute configuration data. For example, planar oxazole rings with dihedral angles <5° indicate minimal steric distortion .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm substituent positions.

Conflicting data (e.g., overlapping peaks in NMR) can be resolved by 2D techniques (COSY, HSQC) or deuteration studies .

Basic Question: What preliminary biological screening assays are recommended to evaluate this compound’s potential as a bioactive agent?

Answer:

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity.

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) if structural analogs (e.g., triazole derivatives) show known activity.

Dose-response curves (IC₅₀) and statistical validation (p < 0.05) are critical for reproducibility .

Advanced Question: How can computational modeling predict the binding affinity of this compound to biological targets, and what are the limitations?

Answer:

Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corrogate substituent effects (e.g., 2-methylpropyl’s lipophilicity) with bioactivity data.

Limitations : - Solvent Effects : Simulations often neglect explicit solvent dynamics, leading to overestimated binding energies.

- Tautomerism : The oxazole-amine tautomer equilibrium may not be fully captured, requiring experimental validation via pH-dependent NMR .

Advanced Question: How can researchers analyze environmental persistence and degradation pathways of this compound?

Answer:

Experimental Design :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, and monitor degradation via HPLC. Trifluoromethyl groups resist hydrolysis but may form trifluoroacetic acid (TFA) byproducts .

- Biodegradation : Use soil microcosms inoculated with Pseudomonas spp. to assess microbial breakdown. Track metabolites via GC-MS.

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) and algae growth inhibition assays (OECD 201).

Data Interpretation : Compare half-lives (t₁/₂) in different matrices and apply fugacity models to predict environmental partitioning .

Advanced Question: What strategies resolve contradictions in SAR studies between this compound and its analogs?

Answer:

Contradictions often arise from:

- Substituent Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature may invert activity trends compared to methyl or phenyl analogs. Use Hammett plots to correlate σ values with bioactivity.

- Conformational Flexibility : Restricted rotation of the 2-methylpropyl group may alter binding modes. Perform NOESY NMR to assess spatial proximity of substituents.

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use meta-analysis to reconcile disparate datasets. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.